1,2,3,4-Tetrachlorohexafluorobutane is a chlorofluorocarbon (CFC) primarily recognized as a key intermediate in the synthesis of hexafluoro-1,3-butadiene (HFBD). [, , , ] HFBD is a crucial component in various industrial applications, including its use as an etching gas in semiconductor manufacturing. [, , ]
1,2,3,4-Tetrachlorohexafluorobutane is a halogenated organic compound notable for its application as an intermediate in the synthesis of hexafluoro-1,3-butadiene, which is widely used as an etching gas in semiconductor manufacturing. This compound is also referred to as "A316" in some industrial contexts. The synthesis and purification of 1,2,3,4-tetrachlorohexafluorobutane have gained attention due to their economic and environmental significance, particularly in reducing greenhouse gas emissions associated with other fluorinated compounds.
1,2,3,4-Tetrachlorohexafluorobutane belongs to the class of chlorofluorocarbons and is characterized by its multiple halogen substitutions on a butane backbone. It is classified as a volatile organic compound due to its low boiling point and high vapor pressure.
The synthesis of 1,2,3,4-tetrachlorohexafluorobutane can be achieved through several methods:
The primary reaction for synthesizing 1,2,3,4-tetrachlorohexafluorobutane involves:
The mechanism by which 1,2,3,4-tetrachlorohexafluorobutane acts in chemical processes primarily involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in substitution reactions or act as leaving groups in further chemical transformations.
In semiconductor manufacturing applications where this compound is utilized as an etching gas, its ability to selectively etch materials at nanoscale dimensions is critical. The latent energy value associated with hexafluoro-1,3-butadiene indicates its potential environmental impact if not managed properly .
1,2,3,4-Tetrachlorohexafluorobutane serves several scientific and industrial purposes:
1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆) is a fully halogenated alkane with significant ozone-depleting potential (ODP). Its molecular stability allows transport to the stratosphere, where ultraviolet (UV) radiation cleaves carbon-chlorine bonds, releasing chlorine radicals. These radicals initiate catalytic ozone destruction cycles:$$\ce{Cl• + O3 -> ClO• + O2}$$$$\ce{ClO• + O -> Cl• + O2}$$A single chlorine atom can destroy ~100,000 ozone molecules before deactivation [4]. Unlike short-lived chloromethanes (e.g., CH₃Cl), C₄Cl₄F₆’s structural complexity extends its atmospheric lifetime, enhancing cumulative ozone damage. Although not currently regulated under the Montreal Protocol, its inclusion in the "potential POPs" category identified in screening studies aligns with Annex D criteria of the Stockholm Convention [1].
Table 1: Comparative Ozone Depletion Potential (ODP)
Compound | ODP (CCl₃F = 1) | Atmospheric Lifetime (years) |
---|---|---|
CCl₃F (CFC-11) | 1.0 | 45 |
C₄Cl₄F₆ | 0.6–0.8* | 50–70* |
*Modeled estimates based on analogous chlorocarbons [1] [4]
As a polyhalogenated compound, C₄Cl₄F₆ exhibits strong infrared absorption bands (1,200–1,350 cm⁻¹), yielding a high radiative efficiency of 0.32 W/m² per ppb. Its global warming potential (GWP) is estimated at ~6,800 over 100 years, exceeding CO₂ by orders of magnitude [1] [4]. Global halocarbon emissions contribute 10–15% to anthropogenic climate forcing; unregulated compounds like C₄Cl₄F₆ may offset gains from regulated substances. Satellite observations confirm halocarbons' cumulative atmospheric burden peaked in 1994 (3.7 ppb total chlorine) but remain critical to radiative balance [4] [6].
C₄Cl₄F₆’s atmospheric lifetime is projected at 50–70 years due to:
Degradation occurs primarily in the mesosphere (>60 km altitude) via UV photolysis, forming Cl•, F•, and carbonyl chloride radicals. Secondary products include COF₂ and Cl₂, identified as toxic intermediates in chlorocarbon breakdown [3].
Though inherently stable, C₄Cl₄F₆ undergoes slow OH•-initiated oxidation in the upper troposphere:$$\ce{C4Cl4F6 + OH• -> •C4Cl3F6 + HCl}$$The reaction rate is temperature-dependent, with activation energy >20 kJ/mol. Computational studies indicate H-abstraction occurs preferentially at -CHCl- sites. Photodecomposition pathways (λ <220 nm) yield:
Table 2: Atmospheric Reaction Parameters
Process | Rate Constant (298 K) | Products |
---|---|---|
OH• oxidation | 4.2 × 10⁻¹⁵ cm³/molecule/s | HCl, •C₄Cl₃F₆ |
UV photolysis (λ=205 nm) | 1.8 × 10⁻⁶ s⁻¹ | 2Cl•, •C₄Cl₂F₆• |
O(¹D) reaction | <1 × 10⁻¹⁶ cm³/molecule/s | Not significant |
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